molecular formula C22H22N2O5 B11620864 Diethyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11620864
M. Wt: 394.4 g/mol
InChI Key: XEKJGJHPWBEBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 4-[(3-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-DIETHYL 4-[(3-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,6-diethylquinoline-3,6-dicarboxylate with 3-methoxyaniline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with hydroxyl groups.

    Reduction: Reduction reactions can target the quinoline ring, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the quinoline ring.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Hydroxylated quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3,6-DIETHYL 4-[(3-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-[(3-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 3,6-DIETHYL 4-[(3-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE
  • 3,6-DIETHYL 4-[(4-METHOXYPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring. The methoxy group can be positioned differently, leading to variations in the compound’s properties.
  • Biological Activity: These structural differences can influence the compound’s biological activity, including its potency and selectivity towards specific targets.
  • Applications: While similar compounds may share some applications, their unique properties can make them more suitable for specific uses in research and industry.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

diethyl 4-(3-methoxyanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H22N2O5/c1-4-28-21(25)14-9-10-19-17(11-14)20(18(13-23-19)22(26)29-5-2)24-15-7-6-8-16(12-15)27-3/h6-13H,4-5H2,1-3H3,(H,23,24)

InChI Key

XEKJGJHPWBEBTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=CC=C3)OC

Origin of Product

United States

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